molecular formula C10H11ClO B1291447 2,5-Dimethylphenylacetyl chloride CAS No. 55312-97-5

2,5-Dimethylphenylacetyl chloride

Cat. No.: B1291447
CAS No.: 55312-97-5
M. Wt: 182.64 g/mol
InChI Key: PZRANTBLOIKHJY-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an aromatic ring and an acyl chloride group, making it valuable in various chemical reactions .

Scientific Research Applications

2,5-Dimethylphenylacetyl chloride has a wide range of applications in scientific research:

Safety and Hazards

2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Mode of Action

2,5-Dimethylphenylacetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can participate in various chemical reactions, such as nucleophilic acyl substitution . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can increase at higher temperatures or in the presence of a strong base.

Biochemical Analysis

Biochemical Properties

2,5-Dimethylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. The reactive acetyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the acetylation of histones by this compound can alter chromatin structure and gene transcription. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acetyl chloride group reacts with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to the formation of stable acylated derivatives. This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the acetylation of lysine residues on histones can lead to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade over time when exposed to moisture or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in metabolic reactions, leading to the formation of acylated intermediates. These intermediates can further participate in downstream metabolic processes, influencing the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments, such as the nucleus, cytoplasm, or organelles. The localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylacetyl chloride can be synthesized through several methods. One common route involves the chloromethylation of p-xylene, followed by cyanidation, hydrolysis, and acyl chlorination . Another method includes the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, a mixture of ruthenium oxide and palladium on carbon can be used as a catalyst in the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylphenylacetic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,5-Dimethylphenylacetic Acid
  • 2,5-Dimethylbenzyl Chloride
  • 2,5-Dimethylphenylacetonitrile

Uniqueness: 2,5-Dimethylphenylacetyl chloride is unique due to its dual functionality, combining an aromatic ring with an acyl chloride group. This combination enhances its reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRANTBLOIKHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626477
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55312-97-5
Record name 2,5-Dimethylbenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55312-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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